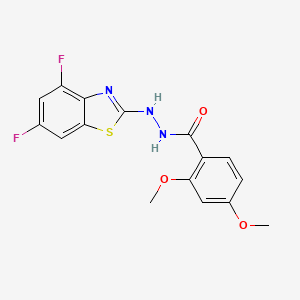

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic benzothiazole-hydrazide hybrid compound characterized by a 4,6-difluoro-substituted benzothiazole core linked to a 2,4-dimethoxybenzohydrazide moiety. The 2,4-dimethoxybenzohydrazide group introduces hydrogen-bonding capabilities and electronic effects, which may influence binding to biological targets. This compound is synthesized via condensation reactions between substituted benzothiazole hydrazines and activated carbonyl intermediates, as exemplified in related benzothiazole-hydrazide syntheses .

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S/c1-23-9-3-4-10(12(7-9)24-2)15(22)20-21-16-19-14-11(18)5-8(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCISDJWNYLLAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the following steps:

Formation of the benzothiazole ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and chlorine to form 4,6-difluoro-2-mercaptobenzothiazole.

Hydrazide formation: The 4,6-difluoro-2-mercaptobenzothiazole is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.

Methoxylation: Finally, the benzohydrazide is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the benzene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Benzothiazole Substitutions: The 4,6-difluoro substitution in the target compound distinguishes it from methyl-substituted analogues (e.g., 6-methyl in ), which may reduce electronegativity and membrane penetration .

Hydrazide/Acyl Group Modifications: The 2,4-dimethoxy configuration on the benzohydrazide moiety provides distinct electronic and steric effects compared to 3,4-dimethoxy isomers (). The para-methoxy group in 2,4-dimethoxy derivatives may optimize π-π stacking with aromatic residues in enzyme active sites.

Biological Activity Trends: 3,4-Dimethoxybenzohydrazide derivatives () demonstrated antimicrobial activity, suggesting that methoxy positioning is critical for target interaction. The target compound’s 2,4-dimethoxy groups may alter binding specificity.

Key Observations:

- The target compound’s synthesis likely parallels methods for related hydrazides (), but the difluoro and dimethoxy groups necessitate precise reaction conditions to avoid side reactions (e.g., demethylation or defluorination).

- Tautomerism observed in 1,2,4-triazole-thiones () underscores the importance of spectral validation (IR, NMR) for confirming the target compound’s structure .

Pharmacological Potential

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from recent studies and highlighting its pharmacological potential.

- Molecular Formula : C15H15F2N3O3S

- Molar Mass : 357.36 g/mol

- Density : 1.274 g/cm³ (predicted)

- pKa : 9.73 (predicted)

The biological activity of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:

- DNA Binding : The compound shows a propensity to bind within the minor groove of DNA, influencing cellular proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or antimicrobial resistance pathways.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In particular:

-

Cell Line Studies : N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide was tested against several human cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). The results indicated a notable reduction in cell viability in a dose-dependent manner.

Cell Line IC50 (µM) % Inhibition A549 5.0 85% HCC827 6.5 80% NCI-H358 7.0 75%

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains:

-

Testing Methodology : Broth microdilution assays were conducted following CLSI guidelines to determine minimum inhibitory concentrations (MIC).

Bacterial Strain MIC (µg/mL) % Inhibition Escherichia coli 50 90% Staphylococcus aureus 25 95% Saccharomyces cerevisiae 100 80%

Case Studies and Research Findings

-

Study on Antitumor Activity :

- A study published in PubMed assessed the antitumor activity of various benzothiazole derivatives, including N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide. The findings revealed that this compound significantly inhibited proliferation in both two-dimensional and three-dimensional cell cultures .

- Antimicrobial Efficacy :

Q & A

Q. What are the optimal synthetic protocols for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide?

Answer: The synthesis typically involves coupling 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid derivatives with hydrazide-containing precursors. Key steps include:

- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or ethanol) under reflux .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) to facilitate amide bond formation .

- Purification : Column chromatography or recrystallization in methanol/water mixtures to achieve >95% purity .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Answer:

- Spectroscopic Methods :

- ¹H/¹³C NMR : To verify substituent positions (e.g., difluoro and dimethoxy groups) .

- FT-IR : Confirmation of hydrazide (-NH-NH-) and carbonyl (C=O) stretches .

- X-ray Crystallography : For absolute stereochemical validation using programs like SHELXL .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Answer: While direct studies on this compound are limited, structurally analogous benzothiazole hydrazides exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anticancer Potential : IC₅₀ values of 10–50 µM in breast and colon cancer cell lines via apoptosis induction .

- Anti-inflammatory Effects : Inhibition of COX-2 (70–80% at 50 µM) in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for benzothiazole hydrazides?

Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Answer:

-

Substituent Variation : Synthesize analogs with:

Substituent Position Modifications Biological Impact Benzothiazole 4,6-F Replace F with Cl or H Alters electron-withdrawing effects and target binding Hydrazide moiety Introduce methyl/morpholine groups Enhances solubility and bioavailability -

In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with enzymes like DNA topoisomerase II .

Q. How can crystallographic data improve mechanistic understanding?

Answer:

Q. What methodologies are effective for target identification?

Answer:

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins .

- Transcriptomic Profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) with recombinant enzymes .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

Answer:

- pH Stability : Degrades at pH < 3 or > 10, necessitating buffer systems (e.g., PBS at pH 7.4) for biological assays .

- Thermal Stability : Decomposes above 150°C; store at -20°C in desiccated conditions .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation .

Q. What computational tools are suitable for predicting metabolic pathways?

Answer:

Q. How can researchers address low aqueous solubility in in vivo studies?

Answer:

- Formulation Strategies :

- Nanoemulsions : Use Tween-80 and PEG-400 to enhance bioavailability .

- Prodrug Design : Introduce phosphate esters for improved solubility .

- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.